molecular formula C9H9N3O2 B1439754 Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate CAS No. 1171920-82-3

Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate

Cat. No. B1439754
M. Wt: 191.19 g/mol
InChI Key: FVAYYLMAWRYWNY-UHFFFAOYSA-N
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Description

“Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate” is a heterocyclic compound with the empirical formula C9H9N3O2 . It is a solid substance and is part of a group of compounds known as imidazopyridines .


Molecular Structure Analysis

The molecular structure of “Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate” can be represented by the SMILES string COC(=O)c1cnc2n(C)cnc2c1 . The InChI key for this compound is FVAYYLMAWRYWNY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate” is a solid substance . Its molecular weight is 191.19 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Molecular Structure and Quantum Chemical Calculations

Research on the molecular structure and vibrational energy levels of imidazo[4,5-b]pyridine derivatives, including methyl derivatives, has been conducted using density functional theory (DFT). Lorenc et al. (2008) investigated the molecular structure, vibrational energy levels, and potential energy distribution of various methyl derivatives of imidazo[4,5-b]pyridine. Their study also utilized X-ray data to confirm the presence of hydrogen bonds in these compounds, influencing the proton position of the NH group at the imidazole unit. This research provides insights into the electronic and structural characteristics of these compounds, which could be essential for their applications in materials science and molecular engineering (Lorenc et al., 2008).

Synthetic Pathways and Functionalization

The synthesis and functionalization of imidazo[4,5-b]pyridine derivatives are crucial for developing new compounds with potential applications in various fields, including medicinal chemistry and materials science. Yıldırım et al. (2005) explored the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, leading to the formation of imidazo[4,5-b]pyridine derivatives. This study highlights the versatility of imidazo[4,5-b]pyridine frameworks for chemical modifications and the potential for creating novel compounds with specific properties (Yıldırım et al., 2005).

Chemical Reactivity and Synthesis of Heterocycles

Imidazo[4,5-b]pyridine derivatives are key intermediates in synthesizing complex heterocyclic compounds, which are of interest due to their potential pharmacological activities and material applications. Imafuku et al. (2003) demonstrated the synthesis of azulenes bearing imidazo-fused nitrogen-heterocycles through reactions with 2-aminopyridines, showcasing the compound's role in constructing nitrogen-containing heterocycles. Such research underscores the chemical reactivity of imidazo[4,5-b]pyridine derivatives and their utility in synthesizing novel heterocyclic compounds with potential applications in drug discovery and materials science (Imafuku et al., 2003).

properties

IUPAC Name

methyl 3-methylimidazo[4,5-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-5-11-7-3-6(9(13)14-2)4-10-8(7)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAYYLMAWRYWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674125
Record name Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate

CAS RN

1171920-82-3
Record name Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171920-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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